N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
The compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a structurally complex small molecule featuring a benzo[d]thiazole core, a morpholinoethyl group, and a naphthalene acetamide moiety. For instance, coupling reactions using 1,4-dioxane as a solvent with catalysts like ZnCl₂ (as seen in thiazolidinone syntheses ), or copper-catalyzed 1,3-dipolar cycloadditions for triazole-containing analogs , may be relevant.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S.ClH/c1-19-10-11-23(32-2)25-26(19)34-27(28-25)30(13-12-29-14-16-33-17-15-29)24(31)18-21-8-5-7-20-6-3-4-9-22(20)21;/h3-11H,12-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGDSTTYGXJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a complex organic compound with significant biological activity, particularly as a positive allosteric modulator of the muscarinic M4 receptor. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure that includes:
- Benzothiazole moiety : Imparts pharmacological properties.
- Morpholinoethyl group : Enhances solubility and bioavailability.
- Naphthalene acetamide : Contributes to its receptor selectivity.
Muscarinic M4 Receptor Modulation
This compound acts as a positive allosteric modulator for the M4 muscarinic acetylcholine receptor. The following key findings highlight its biological activity:
- Effective Concentration (EC50) : Approximately 1.3 µM, indicating a strong potency in enhancing acetylcholine signaling at the M4 receptor.
- Selectivity : Demonstrates significant selectivity for the M4 receptor compared to other muscarinic subtypes, which is crucial for minimizing side effects and improving therapeutic outcomes.
In Vitro Studies
In vitro evaluations have shown that this compound can effectively enhance cognitive functions and exhibit neuroprotective effects:
- Cognitive Enhancement : Studies suggest that modulation of the M4 receptor may improve memory and learning processes, making it a candidate for treating cognitive disorders.
- Neuroprotection : Potential applications in neurodegenerative diseases such as Alzheimer's have been proposed due to its ability to enhance cholinergic signaling.
Anticancer Activity
While primarily focused on neuropharmacology, related compounds in the thiazole-benzamide class have demonstrated anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have shown activity against A549 and C6 tumor cell lines, indicating potential for anticancer applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the benzothiazole core.
- Introduction of the morpholinoethyl group.
- Coupling with naphthalene acetamide.
These steps ensure the structural integrity necessary for biological activity.
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Subject Compound | Benzothiazole core, morpholino group | Positive allosteric modulator of M4 | High selectivity for M4 receptor |
| Compound A | Benzothiazole core | Moderate M4 activity | Lacks morpholino group |
| Compound B | Benzamide derivative | Inhibits histone deacetylase | Different target receptor |
| Compound C | Morpholino group | Weak M4 activity | Less selective |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: Unlike triazole (6a) or thiazolidinone (3a-l) analogs, the target compound’s benzo[d]thiazole core may confer distinct electronic properties, influencing binding affinity in biological targets (e.g., kinase inhibition).
Substituent Effects: The morpholinoethyl group in the target compound could enhance solubility and hydrogen-bonding capacity compared to nitro-substituted phenylacetamides (e.g., 6b, 6c) .
Synthetic Complexity : The target compound’s synthesis likely requires precise alkylation and amidation steps, contrasting with the click chemistry approach used for triazole derivatives .
Functional Group Contributions
- Its methoxy and methyl substituents may modulate steric and electronic effects.
- Naphthalene Acetamide : The planar naphthalene system may enhance hydrophobic interactions, akin to the naphthalenyloxy group in compound 6a .
Crystallographic and Analytical Techniques
Structural validation of the target compound would likely employ:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
